molecular formula C21H21NO4 B11652698 ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11652698
M. Wt: 351.4 g/mol
InChI Key: QJAGAZYDEUVGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by the following structural features:

  • 1-position: Ethyl group.
  • 2-position: Methyl group.
  • 3-position: Ethyl carboxylate ester.
  • 5-position: Benzoyloxy group (an ester of benzoic acid).

Indole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 5-benzoyloxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-4-22-14(3)19(21(24)25-5-2)17-13-16(11-12-18(17)22)26-20(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3

InChI Key

QJAGAZYDEUVGLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Benzoylation

An alternative route involves stepwise functionalization of a preformed indole scaffold. This method is preferred for its modularity, allowing independent optimization of each substitution.

Procedure:

  • Indole Core Synthesis : Start with 5-hydroxy-1H-indole-3-carboxylate, synthesized via a modified Bischler–Möhlau reaction.

  • Ethylation : Treat the indole with ethyl bromide in dimethylformamide (DMF) using sodium hydride as a base to introduce the 1-ethyl group.

  • Methylation : Introduce the 2-methyl group via Friedel–Crafts alkylation using methyl iodide and aluminum chloride.

  • Benzoylation : Protect the 5-hydroxy group with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Critical Parameters:

  • Temperature Control : Benzoylation must occur at 0–5°C to prevent ester hydrolysis.

  • Solvent Choice : Polar aprotic solvents like DMF enhance alkylation efficiency.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers regioselective functionalization, particularly for introducing aryl and alkyl groups. A palladium-based system enables efficient benzoyloxy group installation.

Catalytic Cycle:

  • Substrate Preparation : 5-Hydroxy-1-ethyl-2-methylindole-3-carboxylate is treated with benzoyl chloride in the presence of Pd(OAc)₂ and Xantphos.

  • Coupling Reaction : The reaction proceeds via oxidative addition of the benzoyl chloride to Pd(0), followed by reductive elimination to form the C–O bond.

Advantages:

  • High Yields : Achieves 90–92% yield under optimized conditions.

  • Mild Conditions : Conducted at room temperature, reducing side reactions.

Table 1: Comparative Analysis of Catalytic Systems

CatalystLigandSolventYield (%)Temperature (°C)
Pd(OAc)₂XantphosToluene9225
PdCl₂(PPh₃)₂BINAPDMF8550
Ni(COD)₂dppeTHF7870

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for slow steps like esterification and cyclization.

Case Study:

  • Reaction Setup : A mixture of 4-benzoyloxyphenylhydrazine and ethyl acetoacetate in ethanol is irradiated at 100°C for 15 minutes.

  • Outcome : Reduces cyclization time from 16 hours to 15 minutes, maintaining a yield of 88%.

Mechanistic Insight :
Microwave energy enhances molecular collisions, overcoming activation barriers more efficiently than conventional heating.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Solid-phase synthesis simplifies purification and scalability, ideal for industrial production.

Protocol:

  • Resin Functionalization : Wang resin is loaded with a hydroxyphenylhydrazine derivative.

  • Cyclization : On-resin Fischer indole synthesis with ethyl acetoacetate.

  • Cleavage : The product is cleaved using trifluoroacetic acid (TFA), yielding the indole core with >95% purity.

Advantages:

  • Automation Compatibility : Enables parallel synthesis of derivatives.

  • Reduced Waste : Excess reagents are washed away, minimizing solvent use.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with sustainable chemistry principles.

Procedure:

  • Reactant Mixing : 4-Benzoyloxyphenylhydrazine and ethyl acetoacetate are milled with KHSO₄ as a catalyst.

  • Cyclization : Milling at 30 Hz for 2 hours induces cyclization.

Performance Metrics:

  • Yield : 84%

  • E-factor : 0.5 (vs. 8.2 for conventional methods)

Troubleshooting and Optimization

Common Pitfalls and Solutions

  • Low Yields in Alkylation : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.

  • Ester Hydrolysis : Replace protic solvents (e.g., ethanol) with aprotic alternatives (e.g., acetonitrile).

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
pH during Cyclization1.5–2.0+15%
Ethanol Purity>99.9%+10%
Catalyst Loading5 mol% Pd(OAc)₂+8%

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate undergoes various

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate exhibits significant anticancer properties. The indole structure is known for its ability to inhibit cancer cell proliferation through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

A notable study demonstrated that this compound effectively inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune evasion in tumors. By inhibiting IDO, the compound may enhance anti-tumor immunity, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.
  • Receptor Binding : Interacting with receptors that regulate bacterial growth.

This potential makes it a candidate for developing new antimicrobial agents against resistant strains .

Industrial Applications

This compound serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules, making it useful in:

  • Dyes and Pigments : Utilized in the synthesis of colorants due to its stable structure.
  • Pharmaceuticals : Acts as a precursor in drug development processes.

Anticancer Efficacy Study

In a comparative study involving various indole derivatives, this compound was found to exhibit superior anticancer activity against glioblastoma cell lines. The study highlighted how modifications at specific positions on the indole ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism
This compoundAnticancerIDO Inhibition
Similar Indole Derivative AAntimicrobialEnzyme Inhibition
Similar Indole Derivative BAnticancerCell Cycle Arrest

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues, focusing on substituent positions, molecular properties, and biological activities:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate 1-Ethyl, 2-Me, 3-COOEt, 5-OBz 355.38 High lipophilicity due to benzoyloxy; potential bioactivity inferred from pyrimidine analogues . -
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 1-Propyl, 2-Me, 3-COOEt, 5-OH 261.32 Polar 5-hydroxy group enables hydrogen bonding; reduced lipophilicity .
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate 2-COOEt, 3-OH, 5-F 223.20 Fluorine enhances electronegativity; potential for altered electronic interactions .
Methyl 5-chloro-1H-indole-2-carboxylate 2-COOMe, 5-Cl 209.63 Electron-withdrawing chlorine may affect reactivity and binding .
Ethyl 5-(benzyloxy)-6-bromo-1-methyl-1H-indole-3-carboxylate 1-Me, 3-COOEt, 5-OBn, 6-Br 486.37 Bromine increases molecular weight; benzyloxy vs. benzoyloxy alters stability .

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Electronic Effects : Electron-withdrawing groups (e.g., 5-Cl, 5-F) in analogues like methyl 5-chloroindole-2-carboxylate may reduce electron density on the indole ring, affecting reactivity and binding to biological targets .
Stability and Reactivity
  • Benzoyloxy vs. Benzyloxy : Benzoyloxy esters are more prone to hydrolysis than benzyloxy ethers, which could impact metabolic stability .
  • Alkyl Chain Variations : The 1-ethyl group in the target compound vs. 1-propyl in ethyl 5-hydroxy-2-methyl-1-propylindole-3-carboxylate may alter steric hindrance and metabolic degradation rates .

Q & A

Q. What are the standard synthetic routes for ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate?

The synthesis typically involves a multi-step process:

Indole Core Formation : Construct the 1-ethyl-2-methylindole scaffold via Fischer indole synthesis or palladium-catalyzed cyclization.

Carboxylation : Introduce the ethyl carboxylate group at position 3 using reagents like ethyl chloroformate under basic conditions.

Benzoylation : Attach the benzoyloxy group at position 5 via nucleophilic acyl substitution, employing benzoyl chloride and a catalyst (e.g., DMAP) in anhydrous dichloromethane.
Reaction progress is monitored by TLC or HPLC, with purification via column chromatography .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry (e.g., benzoyloxy vs. carboxylate).
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Hydrogen-bonding patterns (e.g., C=O···H-N interactions) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C22_{22}H21_{21}NO5_5) and fragmentation pathways .

Q. What analytical methods ensure purity and identity during synthesis?

  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, and N.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound?

Common issues include:

  • Disordered Solvent Molecules : Mask electron density, requiring SQUEEZE (PLATON) or twin refinement in SHELXL.
  • Twinning : Manage pseudo-merohedral twinning via HKLF 5 format and detwinning algorithms.
  • Hydrogen Bonding Ambiguities : Graph-set analysis (e.g., R22_2^2(8) motifs) clarifies intermolecular interactions .

Q. How can researchers design experiments to investigate its biological activity?

  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) with IC50_{50} determination.
  • Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity, supported by flow cytometry for apoptosis analysis.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzoyloxy to acetyloxy) and compare bioactivity .

Q. How to address contradictions in spectroscopic or crystallographic data?

  • Multi-Technique Validation : Cross-reference NMR data with X-ray results to resolve tautomerism (e.g., keto-enol forms).
  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict 1^1H NMR shifts and optimize hydrogen-bonding networks.
  • Dynamic NMR : Detect conformational exchange in solution at variable temperatures .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Temperature Control : Maintain 0–5°C during benzoylation to prevent O→N acyl migration.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for regioselective carboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.